Enhanced Thermal Stability and Higher Boiling Point Versus Mono-Functional Chloroester Analogs
Methyl 4-acetyloxy-2-chlorobutanoate exhibits a boiling point of 238.5 °C at 760 mmHg , which is substantially higher than that of the structurally simpler analog methyl 2-chlorobutanoate, typically reported in the range of 155–165 °C [1]. This 70–80 °C difference reflects the additional acetyloxy group and increased molecular weight, affording a wider operational temperature window for reactions conducted at elevated temperatures without solvent loss.
| Evidence Dimension | Boiling point (thermal process window) |
|---|---|
| Target Compound Data | 238.5 °C at 760 mmHg (calculated) |
| Comparator Or Baseline | Methyl 2-chlorobutanoate: ~155–165 °C (literature range) |
| Quantified Difference | ≥73 °C higher boiling point |
| Conditions | Calculated/predicted values at standard atmospheric pressure (760 mmHg) |
Why This Matters
A higher boiling point permits distillation-based purification and higher-temperature reaction conditions not accessible with lower-boiling chloroester analogs, directly impacting procurement decisions for process chemistry applications.
- [1] NIST Chemistry WebBook. Butanoic acid, 2-chloro-, methyl ester (CAS 26464-32-4). Boiling point data. https://webbook.nist.gov/cgi/cbook.cgi?ID=C26464324 (accessed 2026-05-11). View Source
